molecular formula C20H19ClN4O5S B2767844 6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216647-68-5

6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2767844
CAS No.: 1216647-68-5
M. Wt: 462.91
InChI Key: LAMFZLGNUHUBES-UHFFFAOYSA-N
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Description

The compound “6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups including a benzyl group, a nitrofuran group, a carboxamide group, and a tetrahydrothienopyridine group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core tetrahydrothienopyridine structure, followed by the addition of the benzyl, nitrofuran, and carboxamide groups through various chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It likely has a three-dimensional structure due to the presence of the tetrahydrothienopyridine group. The presence of the nitro group in the nitrofuran part of the molecule could potentially introduce some polarity to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitro group is electron-withdrawing and could potentially make the compound susceptible to nucleophilic attack. The carboxamide group could participate in various acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like the nitro group and the carboxamide group could influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Research into similar heterocyclic compounds has shown promising antimicrobial activity. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines and tested some of these compounds for their in vitro antimicrobial activities. Their findings suggest potential applications of related compounds in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Synthesis of Novel Compounds

Another area of application is the synthesis of novel compounds with potential biological activity. Bakhite, Al‐Sehemi, and Yamada (2005) prepared tetrahydropyridothienopyrimidine derivatives and used them as synthons for further synthesis of pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, indicating the role of these heterocycles in the development of new chemical entities with potential therapeutic applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chemical Synthesis and Characterization

Research also extends to the synthesis and characterization of novel compounds with specific structural features. For instance, Wang, Li, Ma, Zhang, and Gong (2006) reported the synthesis of new polyimides derived from a novel pyridine-containing aromatic dianhydride monomer. Their work emphasizes the importance of heterocyclic compounds in the development of materials with desirable thermal and mechanical properties (Wang, Li, Ma, Zhang, & Gong, 2006).

Future Directions

The study and development of new nitrofuran derivatives is an active area of research due to their potential antimicrobial properties. This compound, with its complex structure and multiple functional groups, could be an interesting candidate for further study .

Properties

IUPAC Name

6-benzyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S.ClH/c21-18(25)17-13-8-9-23(10-12-4-2-1-3-5-12)11-15(13)30-20(17)22-19(26)14-6-7-16(29-14)24(27)28;/h1-7H,8-11H2,(H2,21,25)(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMFZLGNUHUBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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